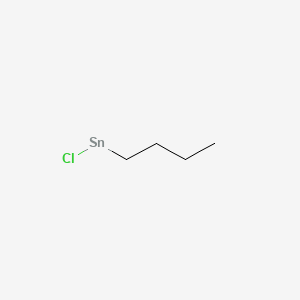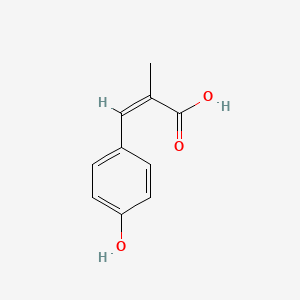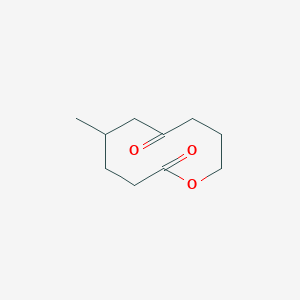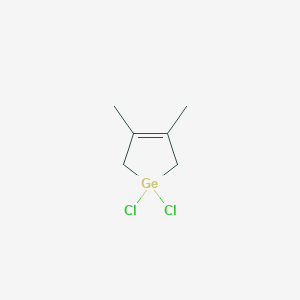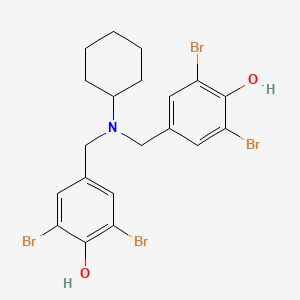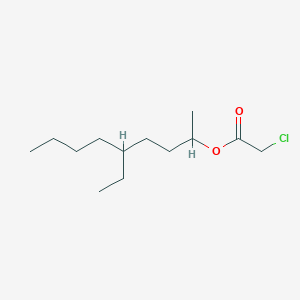
5-Ethylnonan-2-yl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylnonan-2-yl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetate group attached to a 5-ethylnonan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnonan-2-yl chloroacetate typically involves the esterification of 5-ethylnonan-2-ol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylnonan-2-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 5-ethylnonan-2-ol and chloroacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Sulfuric acid, hydrochloric acid, sodium hydroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Amides: Formed by substitution with amines
Esters: Formed by substitution with alcohols
Thioesters: Formed by substitution with thiols
Alcohols: Formed by reduction of the ester group
Aplicaciones Científicas De Investigación
5-Ethylnonan-2-yl chloroacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 5-Ethylnonan-2-yl chloroacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act by modifying proteins or enzymes through covalent bonding with nucleophilic residues. This can lead to changes in the activity or function of the target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the 5-ethylnonan-2-yl chain.
Methyl chloroacetate: Another ester with a chloroacetate group but with a methyl group instead of the 5-ethylnonan-2-yl chain.
Propyl chloroacetate: Contains a propyl group instead of the 5-ethylnonan-2-yl chain.
Uniqueness
5-Ethylnonan-2-yl chloroacetate is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain analogs
Propiedades
Número CAS |
6282-22-0 |
|---|---|
Fórmula molecular |
C13H25ClO2 |
Peso molecular |
248.79 g/mol |
Nombre IUPAC |
5-ethylnonan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C13H25ClO2/c1-4-6-7-12(5-2)9-8-11(3)16-13(15)10-14/h11-12H,4-10H2,1-3H3 |
Clave InChI |
WHILRJFVJSPSMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
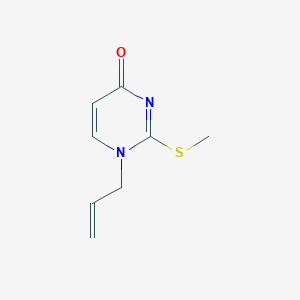
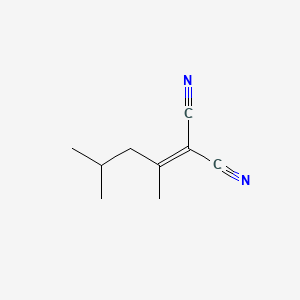
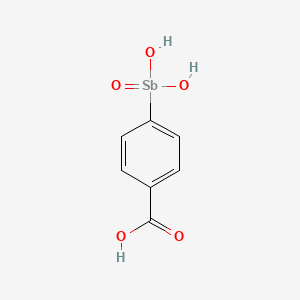
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


